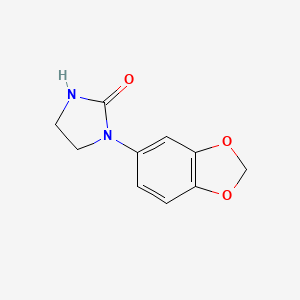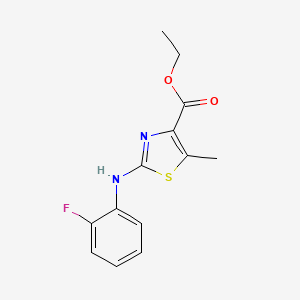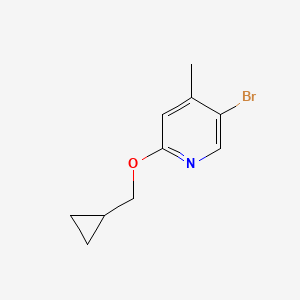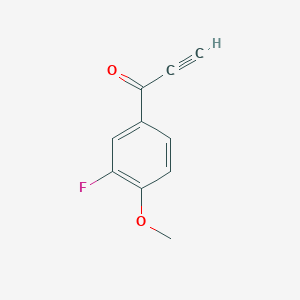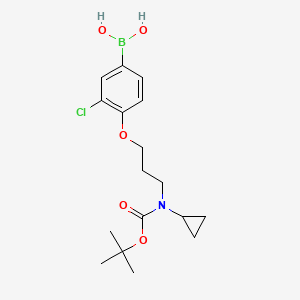
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid
概要
説明
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the protection of cyclopropylamine with tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl cyclopropylamine.
Ether Formation: This intermediate is then reacted with 4-(3-chlorophenyl)boronic acid under basic conditions to form the ether linkage.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, boronic acid derivatives are explored for their potential as protease inhibitors, particularly in the treatment of cancer and other diseases.
Industry
In materials science, boronic acids are used in the development of sensors and advanced materials due to their ability to form reversible covalent bonds with diols and other functional groups.
作用機序
The mechanism by which (4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In biological systems, this often includes the inhibition of enzymes by forming covalent bonds with active site residues. The cyclopropyl and tert-butoxycarbonyl groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used widely in organic synthesis.
4-(tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar in structure but lacks the cyclopropyl group.
3-Chlorophenylboronic Acid: Similar but lacks the amino and ether linkages.
Uniqueness
(4-(3-((Tert-butoxycarbonyl)(cyclopropyl)amino)propoxy)-3-chlorophenyl)boronic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not as readily achievable with simpler boronic acids. The presence of the cyclopropyl and tert-butoxycarbonyl groups can enhance its stability and reactivity in various chemical and biological contexts.
特性
IUPAC Name |
[3-chloro-4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO5/c1-17(2,3)25-16(21)20(13-6-7-13)9-4-10-24-15-8-5-12(18(22)23)11-14(15)19/h5,8,11,13,22-23H,4,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNMFJODZLFUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
![{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408270.png)
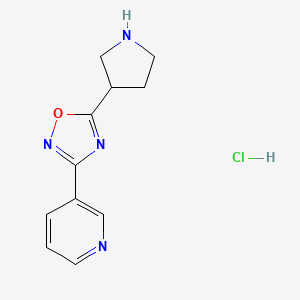
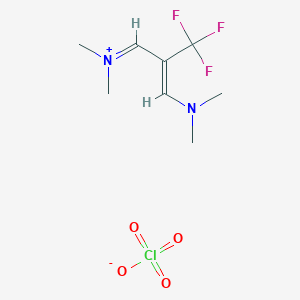
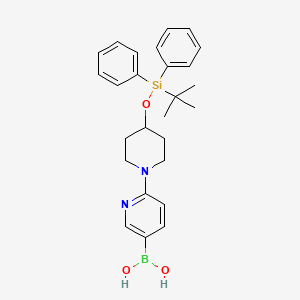
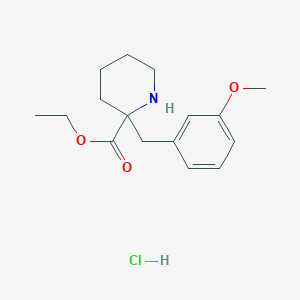
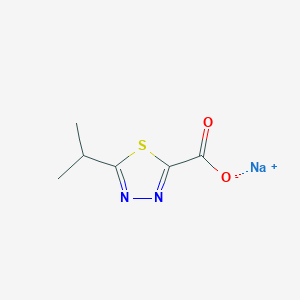
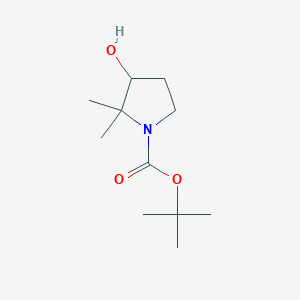
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)
